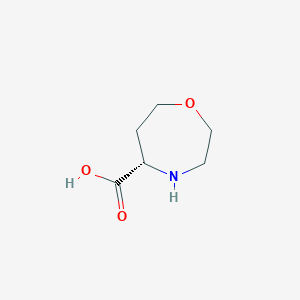![molecular formula C13H17BrO B13069170 {[(2-Bromocyclohexyl)oxy]methyl}benzene](/img/structure/B13069170.png)
{[(2-Bromocyclohexyl)oxy]methyl}benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[(2-Bromocyclohexyl)oxy]methyl}benzene is an organic compound with the molecular formula C13H17BrO It is characterized by the presence of a bromocyclohexyl group attached to a benzene ring through an oxy-methyl linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[(2-Bromocyclohexyl)oxy]methyl}benzene typically involves the reaction of benzyl alcohol with 2-bromocyclohexanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{Benzyl alcohol} + \text{2-Bromocyclohexanol} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
{[(2-Bromocyclohexyl)oxy]methyl}benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the cyclohexyl group can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of cyclohexyl derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while substitution reactions can produce various substituted benzene compounds.
Wissenschaftliche Forschungsanwendungen
{[(2-Bromocyclohexyl)oxy]methyl}benzene has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in studies involving the modification of biological molecules.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of {[(2-Bromocyclohexyl)oxy]methyl}benzene involves its interaction with specific molecular targets. The bromine atom in the cyclohexyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects or other biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- {[(2-Chlorocyclohexyl)oxy]methyl}benzene
- {[(2-Fluorocyclohexyl)oxy]methyl}benzene
- {[(2-Iodocyclohexyl)oxy]methyl}benzene
Uniqueness
{[(2-Bromocyclohexyl)oxy]methyl}benzene is unique due to the presence of the bromine atom, which imparts specific reactivity and properties to the compound. This makes it distinct from other similar compounds with different halogen atoms.
Eigenschaften
Molekularformel |
C13H17BrO |
|---|---|
Molekulargewicht |
269.18 g/mol |
IUPAC-Name |
(2-bromocyclohexyl)oxymethylbenzene |
InChI |
InChI=1S/C13H17BrO/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10H2 |
InChI-Schlüssel |
HGWWPANMVXTYDA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C(C1)OCC2=CC=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


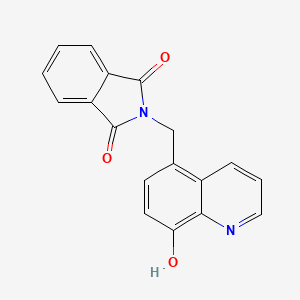
![1-[(Oxan-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13069102.png)
![2-Chloro-1-[2-hydroxy-5-(1,3-thiazol-2-yloxy)phenyl]ethan-1-one](/img/structure/B13069108.png)
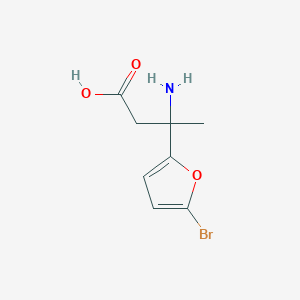
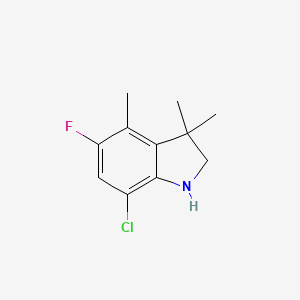
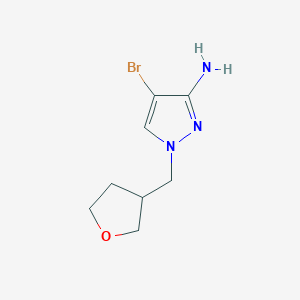
![2-[(3,4-Dichlorophenyl)methyl]-2H-1,2,3-triazol-4-amine](/img/structure/B13069125.png)

![2-{[(3-Methylphenyl)methyl]amino}propane-1,3-diol](/img/structure/B13069137.png)
![2-(Trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13069146.png)

